SAMS Peptide

説明

The compound “SAMS Peptide” refers to peptide-based self-assembled monolayers. These are highly ordered molecular materials with versatile biochemical features and multidisciplinary applications. Self-assembled monolayers represent a significant advancement in the field of surface chemistry, providing a platform for various biological and chemical applications .

作用機序

Target of Action

The primary target of the SAMS Peptide is the AMP-activated protein kinase (AMPK). The peptide is a substrate for this kinase and is rapidly phosphorylated by it . AMPK plays a crucial role in cellular energy homeostasis and is activated in response to stresses that deplete cellular ATP supplies such as low glucose, hypoxia, ischemia, and heat shock .

Mode of Action

The this compound interacts with AMPK by serving as a substrate for phosphorylation . This interaction results in the activation of AMPK, which then goes on to phosphorylate a range of downstream targets, thereby regulating metabolic pathways to maintain energy homeostasis .

Biochemical Pathways

The activation of AMPK by the this compound affects several biochemical pathways. AMPK acts as a metabolic master switch regulating several intracellular systems including the cellular uptake of glucose, the β-oxidation of fatty acids and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria .

Pharmacokinetics

The pharmacokinetics of therapeutic peptides and proteins, including the this compound, involves processes affecting their absorption, distribution, metabolism, and excretion . These processes determine the concentration of the peptide in body fluids, preferably plasma or blood, following administration of a certain dosage regimen . Understanding these properties is crucial for designing effective dosage regimens and for the rational clinical application of the peptide .

Result of Action

The molecular and cellular effects of the action of the this compound are primarily related to its role in activating AMPK and thereby regulating energy homeostasis . This can have several downstream effects, including selective cell adhesion, migration and differentiation, biomolecular binding, advanced biosensing, molecular electronics, antimicrobial, osteointegrative and antifouling surfaces .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide’s function can be affected by the presence of other molecules in its environment, the pH, temperature, and ionic strength of the solution it is in . Furthermore, the peptide can form self-assembled monolayers (SAMs) that exhibit highly ordered molecular materials with versatile biochemical features and multidisciplinary applications . These SAMs can interact with various entities, including extracellular matrix components, mammalian cells, metal ions, and biocatalytic targets .

生化学分析

Biochemical Properties

SAMS Peptide plays a crucial role in biochemical reactions, particularly in the formation of self-assembled monolayers. It interacts with various enzymes, proteins, and other biomolecules, facilitating selective cell adhesion, migration, and differentiation. The peptide’s interactions with biomolecules are highly specific, often involving binding to cell surface receptors or other proteins, which can trigger downstream signaling pathways .

Cellular Effects

This compound significantly influences cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote cell adhesion and migration, which are essential for tissue engineering and regenerative medicine applications. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, this compound can bind to cell surface receptors, triggering a cascade of intracellular signaling events that result in changes in gene expression and cellular behavior. Additionally, the peptide’s ability to form self-assembled monolayers enhances its stability and functionality in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The peptide’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its structural integrity and functionality over extended periods, making it suitable for long-term in vitro and in vivo studies. The peptide’s effects may diminish over time due to gradual degradation or changes in its biochemical environment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the peptide can promote beneficial cellular responses, such as enhanced cell adhesion and migration. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity or disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The peptide can influence metabolic flux and metabolite levels by modulating enzyme activity or gene expression. For example, this compound may enhance the activity of enzymes involved in energy production or biosynthetic pathways, thereby supporting cellular growth and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions facilitate the peptide’s localization and accumulation in target cells or tissues, enhancing its therapeutic potential. The peptide’s distribution can also be influenced by its physicochemical properties, such as size, charge, and hydrophobicity .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The peptide can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the cell membrane, cytoplasm, or nucleus, depending on its functional role. This localization is essential for the peptide’s ability to interact with specific biomolecules and exert its biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions

Peptide-based self-assembled monolayers can be synthesized using well-established synthetic chemical methods such as solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is automated and can be performed on a large scale. The synthesized peptides are then purified using reverse-phase high-performance liquid chromatography to achieve the required purity .

Industrial Production Methods

In industrial settings, the production of peptide-based self-assembled monolayers involves the use of automated peptide synthesizers and large-scale purification systems. The peptides are synthesized in bulk and then assembled onto substrates to form the monolayers. This process ensures consistency and high throughput, making it suitable for commercial applications .

化学反応の分析

Types of Reactions

Peptide-based self-assembled monolayers undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability and functionality of the monolayers .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized peptide derivatives, while substitution reactions can introduce new functional groups into the peptide structure .

科学的研究の応用

Key Applications

-

Biomedical Engineering

- Tissue Engineering : SAMS peptides are extensively used to create surfaces that promote cell adhesion, migration, and differentiation. By mimicking the extracellular matrix, these peptide-based coatings enhance tissue regeneration and integration in implants .

- Drug Delivery Systems : The ability of SAMS peptides to form stable layers allows for controlled release of therapeutic agents, improving the efficacy of drug delivery systems .

-

Biosensing

- Advanced Biosensors : SAMS peptides can be functionalized to create highly sensitive biosensors for detecting biomolecules. Their surface properties enable selective binding and signal amplification, making them suitable for medical diagnostics .

- Molecular Electronics : The electronic properties of SAMS peptides allow their use in molecular electronic devices. They can facilitate electron transfer processes essential for the development of nanoscale electronic components .

- Antimicrobial Surfaces

- Osteointegration

Case Study 1: Peptide-Based Coatings for Enhanced Cell Adhesion

A study demonstrated that surfaces coated with specific SAMS peptides significantly improved the adhesion and proliferation of stem cells compared to uncoated surfaces. This finding underscores the potential of SAMS peptides in regenerative medicine applications.

Case Study 2: Development of a Biosensor Using SAMS Peptides

Researchers developed a biosensor utilizing SAMS peptides functionalized with antibodies for the detection of cancer biomarkers. The sensor exhibited high sensitivity and specificity, highlighting the effectiveness of peptide-based platforms in biosensing applications.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biomedical Engineering | Tissue scaffolds and drug delivery systems | Enhanced cell interaction and controlled release |

| Biosensing | Sensitive detection platforms | High specificity and sensitivity |

| Antimicrobial Surfaces | Coatings to prevent biofilm formation | Reduced infection risk |

| Osteointegration | Enhancing implant stability | Improved integration with bone tissue |

類似化合物との比較

Similar Compounds

Similar compounds to peptide-based self-assembled monolayers include:

Alkanethiol-based self-assembled monolayers: These are simpler in structure and primarily used for basic surface modifications.

Polymer-based self-assembled monolayers: These offer greater flexibility and can be tailored for specific applications.

Uniqueness

Peptide-based self-assembled monolayers are unique due to their structural complexity, stimuli-responsiveness, and biological relevance. They provide a versatile platform for a wide range of applications, from biosensing to molecular electronics, making them superior to simpler self-assembled monolayers .

生物活性

SAMS Peptide, known scientifically as a substrate for AMP-activated protein kinase (AMPK), has garnered significant attention in recent biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in various fields of study.

Overview of this compound

- Chemical Structure : this compound (CAS 125911-68-4) is characterized by its specific amino acid sequence that allows it to interact effectively with AMPK.

- Function : It serves as a substrate for AMPK, which plays a critical role in cellular energy homeostasis. Upon phosphorylation by AMPK, this compound becomes a valuable tool for studying AMPK activity and related metabolic processes .

AMPK is a key regulator of cellular energy metabolism. When activated, it phosphorylates various substrates, including this compound, leading to downstream effects such as:

- Increased Fatty Acid Oxidation : AMPK activation promotes the breakdown of fatty acids, which is crucial for energy production in cells.

- Inhibition of Lipogenesis : By phosphorylating acetyl-CoA carboxylase and other enzymes involved in lipid synthesis, AMPK reduces fat storage .

- Regulation of Glucose Uptake : AMPK enhances glucose uptake by promoting the translocation of glucose transporters to the cell membrane.

Experimental Findings

Recent studies have provided insights into the biological activity and applications of this compound:

Table 1: Summary of Experimental Studies Involving this compound

Case Studies

-

AMPK Activation and Metabolic Regulation :

A study measured the phosphorylation levels of this compound as an indicator of AMPK activity under different metabolic states. The results indicated a direct correlation between increased AMPK activity and enhanced phosphorylation of this compound, suggesting its potential as a biomarker for metabolic disorders . -

Stem Cell Research :

Research involving this compound demonstrated its utility in creating controlled environments for stem cell growth. By varying the peptide density on surfaces, researchers could manipulate stem cell behavior, promoting adhesion and differentiation into specific lineages . This has implications for tissue engineering and regenerative medicine. -

Biocompatibility Studies :

The anti-biofouling properties of SAMS-based surfaces were evaluated using various protein adsorption assays. The findings revealed that surfaces modified with this compound exhibited significantly lower protein adsorption compared to unmodified controls, highlighting their potential use in medical devices .

特性

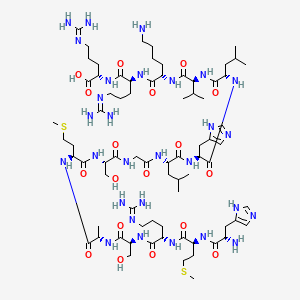

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAHUEAICBOBTC-CSVPVIMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H131N29O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1779.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。